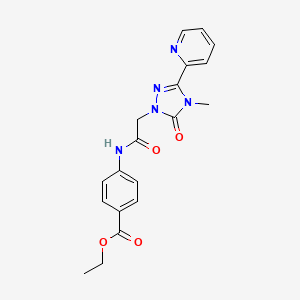
ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with the heme moiety of cyp-450 .
Mode of Action
In compounds similar to ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450
Biochemical Pathways
Given its potential interaction with cyp-450, it may influence the metabolism of other compounds processed by this enzyme .
Pharmacokinetics
Similar compounds with a 1,2,4-triazole ring have been noted for their ability to form hydrogen bonds with different targets, which can improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Given its potential interaction with CYP-450, it may influence the enzyme’s activity and thus the metabolism of other compounds .
Action Environment
This compound presents an interesting subject for future studies due to its potential interaction with CYP-450 and the resulting implications for drug metabolism .
生物活性
Ethyl 4-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex organic compound that incorporates a triazole moiety, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.
Structural Overview
The compound features several key structural components:
- Triazole Ring : Known for its broad spectrum of biological activities including antifungal, antibacterial, and anticancer properties.
- Pyridine Moiety : Often associated with enhanced pharmacological effects due to its ability to interact with various biological targets.
- Acetamido and Benzoate Groups : These functional groups may enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under consideration has been evaluated for its Minimum Inhibitory Concentration (MIC) against these pathogens.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The triazole derivatives have also been investigated for their anticancer properties. Studies suggest that they may inhibit specific enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes in pathogens and cancer cells.
- Receptor Interaction : It could bind to specific receptors altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.
Case Studies
Several studies have highlighted the biological potential of triazole derivatives:
- Antibacterial Study : A recent study evaluated a series of triazole compounds against multi-drug resistant bacteria and found that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .
- Anticancer Research : Another research highlighted the efficacy of triazole-containing compounds in inhibiting tumor growth in vitro and in vivo models. The study reported that these compounds could induce apoptosis in cancer cells through caspase activation .
特性
IUPAC Name |
ethyl 4-[[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-3-28-18(26)13-7-9-14(10-8-13)21-16(25)12-24-19(27)23(2)17(22-24)15-6-4-5-11-20-15/h4-11H,3,12H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGFSXXBJQLPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














